molecular formula C20H18N2O5 B2779991 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034594-08-4

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2779991
CAS RN: 2034594-08-4
M. Wt: 366.373
InChI Key: NKEVCNUYDCSNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Derivative Formation : A study detailed the synthesis of new chemical derivatives incorporating thiazolo(3,2-a)benzimidazole moiety through reactions involving various N-nucleophiles. This research underscores the versatility of similar chemical frameworks for synthesizing complex molecules with potential biological activity (Farag et al., 2011).
  • Anticonvulsant Hybrid Molecules : Another study focused on synthesizing hybrid anticonvulsant agents by combining chemical fragments of known antiepileptic drugs. This approach illustrates the application of chemical synthesis in creating potential therapeutic agents (Kamiński et al., 2015).

Biological and Pharmacological Activities

  • Anticonvulsant Activity : Research into new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides showcased significant anticonvulsant properties. This work highlights the ongoing exploration of novel compounds for treating epilepsy (Kamiński et al., 2016).
  • Root Growth-Inhibitory Activity : A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides explored their root growth-inhibitory effects. Such studies contribute to understanding the agricultural and environmental impacts of chemical compounds (Kitagawa & Asada, 2005).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(27-15-4-5-18-19(10-15)26-12-25-18)20(23)22-11-14-6-7-21-16(9-14)17-3-2-8-24-17/h2-10,13H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVCNUYDCSNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

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